ethyl 4-methyl-9-(1-phenylethyl)-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate
Description
The compound ethyl 4-methyl-9-(1-phenylethyl)-3,11-dioxa-9-azatetracyclo[11.4.0.0²,⁶.0⁷,¹²]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate features a polycyclic framework with fused oxa (oxygen-containing) and aza (nitrogen-containing) rings. Key structural attributes include:
- Tetracyclic core: A bridged bicyclic system with fused 11- and 4-membered rings, incorporating oxygen (3,11-dioxa) and nitrogen (9-aza) heteroatoms.
- Substituents: A phenylethyl group at position 9, a methyl group at position 4, and an ethyl ester at position 3.
Properties
Molecular Formula |
C26H25NO4 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
ethyl 4-methyl-9-(1-phenylethyl)-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate |
InChI |
InChI=1S/C26H25NO4/c1-4-29-26(28)22-17(3)31-25-20-13-9-8-12-19(20)24-21(23(22)25)14-27(15-30-24)16(2)18-10-6-5-7-11-18/h5-13,16H,4,14-15H2,1-3H3 |
InChI Key |
AWYFSMCRVCEPMH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C3=C(C4=CC=CC=C42)OCN(C3)C(C)C5=CC=CC=C5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-9-(1-phenylethyl)-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-methyl-9-(1-phenylethyl)-3,11-dioxa-9-azatetracyclo[114002,6
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Research may explore its potential therapeutic applications, such as in drug development or as a pharmacological agent.
Industry: It could be used in the development of new materials or as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-9-(1-phenylethyl)-3,11-dioxa-9-azatetracyclo[114002,607,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate involves its interaction with specific molecular targets and pathways
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison with Analogous Compounds
Key Observations:
Heteroatom Diversity: The target compound’s combination of oxygen and nitrogen contrasts with sulfur-containing analogs (e.g., ), which may exhibit distinct electronic properties and bioactivity.
Isotopic labeling in highlights specialized applications in pharmacokinetic studies.
Ring System Complexity :
Potential Bioactivity
The phenylethyl and ester groups suggest CNS activity, warranting in vitro screening.
Challenges and Opportunities
- Synthetic Complexity : Multi-step synthesis is likely required due to fused rings and stereocenters.
- Property Optimization : Modifying substituents (e.g., replacing methoxy with hydroxyl groups) could enhance solubility or target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
